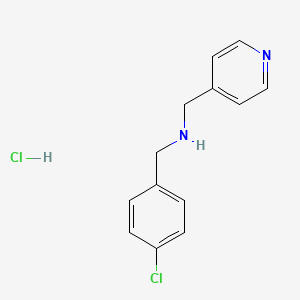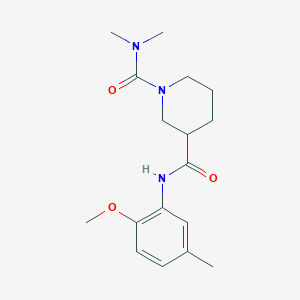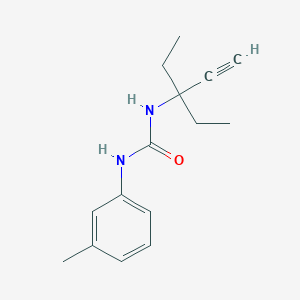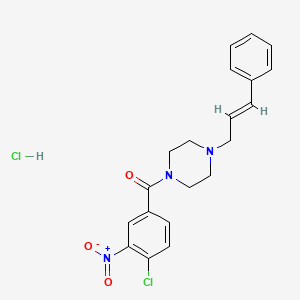![molecular formula C22H27N3O B5365772 N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.
Mechanism of Action
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have various biochemical and physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This can lead to a reduction in anxiety, seizures, and other neurological and psychiatric symptoms.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine has several advantages for lab experiments, including its potency and selectivity for GABA transaminase. It is also easy to synthesize and purify, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate its use in experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine. One area of interest is its potential use in treating addiction to drugs such as cocaine and methamphetamine. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, research is needed to better understand the role of GABA in various neurological and psychiatric disorders, and how compounds such as this compound can be used to treat these conditions.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It works by inhibiting the enzyme GABA transaminase, which increases the levels of GABA in the brain. While this compound has several advantages for lab experiments, further research is needed to determine its potential use in humans and to develop more potent and selective inhibitors of GABA transaminase.
Synthesis Methods
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including pyridine, piperidine, and cyclopropane. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have beneficial effects on conditions such as epilepsy, anxiety, and depression. This compound has also been studied for its potential use in treating addiction to drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
[6-(cyclopropylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(19-8-11-21(23-16-19)24-20-9-10-20)25-14-12-18(13-15-25)7-6-17-4-2-1-3-5-17/h1-5,8,11,16,18,20H,6-7,9-10,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHLLBWXYAOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)

![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)



![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365754.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)

![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B5365789.png)
![2-isopropyl-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5365804.png)